N-Benzyl-2-(methylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(methylthio)pyrimidin-4-amine: is an organic compound with the molecular formula C12H13N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a benzyl group attached to the nitrogen atom at the 1-position, a methylthio group at the 2-position, and an amine group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, benzylamine, and methylthiol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with benzylamine to form N-benzyl-2-chloropyrimidin-4-amine.
Thioether Formation: The second step involves the reaction of N-benzyl-2-chloropyrimidin-4-amine with methylthiol under basic conditions to form this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
N-Benzyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
N-Benzyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound in biological studies to investigate the role of pyrimidine derivatives in cellular processes.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways.
Modulate Receptors: It can modulate the activity of receptors involved in inflammatory and immune responses.
Affect Cellular Processes: The compound influences various cellular processes, including cell proliferation, apoptosis, and differentiation, through its interaction with key signaling molecules.
Comparison with Similar Compounds
N-Benzyl-2-(methylthio)pyrimidin-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-(methylthio)pyrimidin-4-ol: This compound has a hydroxyl group at the 4-position instead of an amine group, which affects its chemical reactivity and biological activity.
N-Benzyl-2-(methylthio)pyrimidin-4-carboxamide: This compound features a carboxamide group at the 4-position, which can influence its pharmacokinetic properties and potential therapeutic applications.
N-Benzyl-2-(methylthio)pyrimidin-4-thiol: This compound has a thiol group at the 4-position, which can participate in different chemical reactions compared to the amine group.
Uniqueness:
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIAFTYXCCCQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546560 |
Source
|
Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91719-61-8 |
Source
|
Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.